3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, optical activity, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One of the primary applications of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Jat et al. (2006) synthesized a series of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from 1,3-thiazolidine-2,4-dione, which showed significant antibacterial and antifungal activities against several pathogens such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (J. L. Jat, V. K. Salvi, G. L. Talesara, & H. Joshi, 2006).
Development of Bioactive Heteroaryl Derivatives
Further research by Ibrahim et al. (2011) focused on condensing 3-formylchromone with thiazolidine-2,4-dione to yield derivatives that exhibited antimicrobial activities against organisms like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, highlighting the versatility of these compounds in generating bioactive heteroaryl derivatives (M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, & N. M. El-Gohary, 2011).
Potential in Cancer Research
The potential of this compound derivatives in cancer research has also been explored. Li et al. (2009) developed a series of analogs aimed at inhibiting ERK1/2, a key pathway in cell proliferation and apoptosis in human leukemia cells. Their findings suggest a promising avenue for developing substrate-specific inhibitors for cancer therapy (Qianbin Li et al., 2009).
Exploration of Dual Inhibitors
Another study by Li et al. (2010) identified thiazolidine-2,4-dione derivatives as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, underscoring the potential of these compounds in the development of anticancer agents by targeting multiple pathways involved in tumor growth and survival (Qianbin Li et al., 2010).
Antimicrobial and Antifungal Activities
Further supporting their antimicrobial potential, Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones that demonstrated good activity against gram-positive bacteria and exhibited excellent antifungal activity (O. Prakash et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes . For instance, a compound with a similar structure, 3- { [ (4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate, has been found to target Lanosterol 14-alpha demethylase in Mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways . For instance, a study on medium for organ culture revealed that the presence of a compound can lead to changes in the expression of some compounds and affect 36 differentially expressed pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally .
Result of Action
Similar compounds have been found to have various effects, such as increased blood pressure and heart rate, hyperthermia, decreased synthesis of bile and hydrochloric acid, and increased glucose levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7-2-4-8(5-3-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKHEFLHFUVLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275198 | |
Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16240-04-3 | |
Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16240-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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